5-Bromo-2-iodobenzaldehyde

Organic Synthesis Cross-Coupling Sequential Functionalization

Symmetrical dihalides often force protecting-group strategies for sequential functionalization. 5-Bromo-2-iodobenzaldehyde solves this via differential C-I vs. C-Br oxidative addition rates with Pd(0), enabling chemoselective coupling at the iodo position first. • Orthogonal reactivity: >98% site-selectivity for first coupling at C-2 under mild conditions. • Validated substrate: ≤98% ee in NHC-catalyzed atroposelective quinoline synthesis; documented in Cu-catalyzed cascade polycyclic quinoline preparation. • Supply assurance: Multi-gram to kilogram scale, batch-specific NMR/HPLC/GC reports, purity ≥98%.

Molecular Formula C7H4BrIO
Molecular Weight 310.91 g/mol
CAS No. 689291-89-2
Cat. No. B052014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodobenzaldehyde
CAS689291-89-2
Synonyms2-Iodo-5-bromobenzaldehyde
Molecular FormulaC7H4BrIO
Molecular Weight310.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)I
InChIInChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
InChIKeyMOELYMOGQIDKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodobenzaldehyde: Dual-Halogenated Building Block


5-Bromo-2-iodobenzaldehyde (CAS 689291-89-2) is a halogenated aromatic benzaldehyde derivative bearing bromine at the 5-position, iodine at the 2-position, and a formyl group at the 1-position of the benzene ring [1]. With a molecular formula of C₇H₄BrIO and a molecular weight of 310.91 g/mol, this compound exhibits distinct orthogonal reactivity wherein the iodine atom is significantly more reactive than the bromine atom toward oxidative addition with palladium(0) catalysts, enabling sequential and regioselective functionalization in transition-metal-catalyzed cross-coupling reactions . This structural and electronic differentiation forms the foundation for its utility as a precision building block in medicinal chemistry, materials science, and synthetic methodology development.

Workflow
Sequential Pd cross-coupling with regiochemical control
Key Feature
Orthogonal C–I vs C–Br reactivity enables chemoselective functionalization
Selection Context
Building block for regioisomerically precise SAR and heterocyclic synthesis

5-Bromo-2-iodobenzaldehyde: Why Substitution Fails


Generic substitution of 5-bromo-2-iodobenzaldehyde with other halogenated benzaldehyde derivatives is not chemically equivalent due to the compound's unique regiochemical arrangement and differential halide reactivity profile. The ortho-iodo substituent undergoes oxidative addition with palladium catalysts substantially faster than the meta-bromo substituent, enabling chemoselective sequential coupling that cannot be replicated with symmetrical dihalides, mono-halogenated analogs, or regioisomers such as 2-bromo-5-iodobenzaldehyde (CAS 1032231-24-5), which presents an inverted reactivity pattern that fundamentally alters synthetic pathway design and product outcomes [1]. This orthogonal reactivity architecture, combined with the electron-withdrawing aldehyde group that further modulates halide activation energies, creates a predictable and exploitable differentiation in cross-coupling behavior that is not interchangeable with in-class compounds lacking this precise substitution pattern .

Target 5-Bromo-2-iodobenzaldehyde
If replaced by symmetrical dihalides Orthogonal reactivity may not be replicable; sequential coupling without protecting groups may not transfer directly.
Target I at ortho, Br at meta
If replaced by 2-bromo-5-iodobenzaldehyde Inverted regiochemical vector fundamentally alters synthetic planning outcomes; product connectivity may shift.
Target 5-Br, 2-I substitution pattern
If replaced by other halogenated benzaldehydes Halogen bonding interaction required for NHC atroposelective catalysis may not occur, potentially limiting catalytic turnover.

5-Bromo-2-iodobenzaldehyde Evidence Guide


Orthogonal C–I vs C–Br Reactivity in Pd Cross-Coupling

5-Bromo-2-iodobenzaldehyde exhibits orthogonal reactivity in palladium-catalyzed cross-coupling reactions, with the C–I bond at the 2-position undergoing oxidative addition significantly faster than the C–Br bond at the 5-position, enabling chemoselective sequential functionalization without protecting group manipulation . In contrast, symmetric dihalogenated benzaldehydes (e.g., 2,5-dibromobenzaldehyde) lack this differential reactivity, requiring harsher conditions or additional synthetic steps to achieve comparable regiocontrol. The magnitude of this reactivity difference is sufficient to permit exclusive coupling at the iodo position under mild conditions while leaving the bromo substituent intact for subsequent transformations [1].

Orthogonal C–I vs C–Br Reactivity
Class-level inference
C–I oxidative addition substantially faster than C–Br under mild Pd conditions
Supports chemoselective sequential coupling design; symmetrical dihalides lack this reactivity differentiation.
Order-of-magnitude rate differential reported for aryl iodides vs bromides.
Organic Synthesis Cross-Coupling Sequential Functionalization

Regioisomeric Differentiation in Sequential Coupling

The regioisomeric pair 5-bromo-2-iodobenzaldehyde (CAS 689291-89-2) and 2-bromo-5-iodobenzaldehyde (CAS 1032231-24-5) exhibit inverted halide positioning that fundamentally alters synthetic planning outcomes . In 5-bromo-2-iodobenzaldehyde, the more reactive iodine is located ortho to the aldehyde group, whereas in the regioisomer the iodine occupies the meta position. This positional inversion changes the electronic environment experienced by each halide due to differential conjugation and inductive effects from the aldehyde substituent, resulting in distinct site-selectivity profiles during sequential coupling reactions [1]. Selection between these regioisomers is therefore not interchangeable and directly determines the regiochemical outcome of multi-step syntheses.

Regioisomeric Differentiation
Head-to-head comparison
5-Br-2-I vs 2-Br-5-I substitution: inverted coupling vector alters site-selectivity profile
Regioisomer choice directly determines synthetic outcome; procurement of the correct isomer is critical.
Electronic modulation by aldehyde differs: ortho-I allows direct conjugation, meta-I only inductive effects.
Medicinal Chemistry Sequential Cross-Coupling Synthetic Methodology

Halogen Bonding-Assisted NHC Catalysis for Atroposelective Heterobiaryl Synthesis

5-Bromo-2-iodobenzaldehyde plays an indispensable mechanistic role in N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of axially chiral quinolines, achieving excellent enantioselectivities of ≤98% ee with 3–5 mol% catalyst loading [1]. Mechanistic studies demonstrate that this specific compound participates in a pivotal halogen bonding interaction that is essential for the reaction pathway; this halogen bonding capability arises specifically from the unique combination and positioning of bromine and iodine substituents on the benzaldehyde scaffold [2]. Other halogenated benzaldehydes lacking this precise halogen arrangement fail to provide the requisite halogen bonding interaction, rendering them ineffective in this catalytic manifold.

NHC Atroposelective Catalysis
Supporting evidence
Enantioselectivity up to 98% ee
Enantioselectivity endpoint context; halogen bonding interaction specific to this substitution pattern.
3–5 mol% NHC catalyst; other halogenated benzaldehydes failed to provide requisite interaction.
Asymmetric Catalysis N-Heterocyclic Carbene Catalysis Atroposelective Synthesis

Purity and Batch-to-Batch Consistency

Commercial suppliers of 5-bromo-2-iodobenzaldehyde (CAS 689291-89-2) provide documented purity specifications of ≥95% to 98% (HPLC) with moisture content ≤0.5%, and offer batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . The melting point is consistently reported across multiple vendors in the range of 89–92 °C (with some variation: 74–78 °C reported by one supplier; 89–90 °C by others), providing a rapid identity verification parameter [1]. While comparable halogenated benzaldehydes may be available at similar nominal purity levels, the availability of comprehensive batch-specific analytical documentation (1H-NMR, SDS, certificate of analysis) from multiple established vendors reduces the procurement risk associated with uncharacterized or poorly documented alternatives.

Purity & Batch Consistency
Supporting evidence
Purity 95–98% (HPLC); batch-specific NMR, HPLC, GC documentation available
Lot attribute; analytical traceability may reduce experimental variability in regulated research environments.
Melting point 89–92 °C provides rapid identity check; multi-vendor availability.
Quality Control Analytical Chemistry Procurement Specification

Copper-Catalyzed Cascade Synthesis of Aza-Fused Quinolines

5-Bromo-2-iodobenzaldehyde serves as a specifically documented substrate for the preparation of aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation reactions . This application leverages the compound's orthogonal halide reactivity in combination with the aldehyde functionality to participate in tandem cycloaddition and coupling sequences. The same compound is also employed in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides [1]. While structurally related halogenated benzaldehydes may theoretically participate in similar transformations, the specific combination of 5-bromo and 2-iodo substitution has been demonstrated in published synthetic protocols for these particular heterocyclic scaffolds.

Cu-Catalyzed Cascade Synthesis
Supporting evidence
Documented substrate for aza-fused polycyclic quinolines and oxoindenopyrroles via Cu cascade
Reported synthetic entry point; published protocols may reduce methodology development time.
Comparative yields with alternative substrates not systematically reported.
Copper Catalysis Heterocyclic Synthesis Cascade Reactions

5-Bromo-2-iodobenzaldehyde Application Scenarios


Sequential Pd Cross-Coupling for Medicinal Chemistry SAR

The orthogonal reactivity of 5-bromo-2-iodobenzaldehyde—specifically the differential oxidative addition rates of C–I versus C–Br bonds with Pd(0) catalysts—makes it ideally suited for structure-activity relationship (SAR) exploration in medicinal chemistry programs. Researchers can perform a first Suzuki-Miyaura or Sonogashira coupling selectively at the 2-position (iodo site) under mild conditions, leaving the 5-position bromine intact for a subsequent coupling with a different boronic acid or alkyne partner . This sequential diversification strategy, enabled by the compound's inherent reactivity differential rather than protecting group manipulations, allows parallel exploration of two diversity vectors from a single intermediate, accelerating SAR campaigns. The regioisomeric precision of this compound (5-bromo-2-iodo substitution) ensures that the spatial orientation of introduced substituents matches the intended pharmacophore geometry, a critical consideration not addressable with the inverted 2-bromo-5-iodo regioisomer [1].

NHC-Catalyzed Atroposelective Heterobiaryl Synthesis

5-Bromo-2-iodobenzaldehyde is mechanistically indispensable in N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of axially chiral quinolines, delivering enantioselectivities of ≤98% ee with catalyst loadings of only 3–5 mol% . This application leverages a pivotal halogen bonding interaction unique to the 5-bromo-2-iodo substitution pattern; alternative halogenated benzaldehydes lacking this precise halogen arrangement fail to provide the requisite non-covalent interaction and do not support the catalytic cycle. For research groups pursuing atroposelective methodologies or synthesizing axially chiral biaryl ligands and catalysts, this compound represents a validated substrate that cannot be substituted with generic halogenated benzaldehyde alternatives without compromising reaction outcomes [1].

Aza-Fused Polycyclic Quinoline Synthesis via Cu Cascade

The compound serves as a documented substrate for the preparation of aza-fused polycyclic quinolines through copper-catalyzed cascade intermolecular condensation reactions . These polycyclic quinoline scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceutical candidates. The documented utility of 5-bromo-2-iodobenzaldehyde in this specific transformation provides a validated synthetic entry point that reduces methodology development time compared to screening uncharacterized alternative substrates. Additionally, the compound is employed in copper-catalyzed tandem cycloaddition and coupling reactions with iodoarylynones and isocyanides for oxoindenopyrrole synthesis, further extending its applicability in heterocyclic chemistry [1].

Quality-Controlled Building Block Procurement

For pharmaceutical discovery and development laboratories operating under quality management systems (e.g., GLP, GMP-like research environments), 5-bromo-2-iodobenzaldehyde (CAS 689291-89-2) is available from multiple established vendors with documented purity specifications of 95–98% (HPLC) and batch-specific analytical characterization including NMR, HPLC, and GC reports . The compound's melting point (89–92 °C per Apollo Scientific; 89–90 °C per ChemicalBook) provides a rapid identity verification parameter upon receipt. This level of analytical documentation and specification transparency supports reproducible research outcomes and facilitates internal quality control processes, reducing the experimental variability associated with sourcing poorly characterized or undocumented alternatives [1]. The availability of the compound at multi-gram to kilogram scale from commercial suppliers further supports progression from discovery-scale synthesis to initial process development .

Application
Selection Property
Validation Focus
Sequential Pd cross-coupling for SAR
Orthogonal C–I/C–Br reactivity architecture
Regiochemical fidelity in sequential coupling steps
NHC-catalyzed atroposelective synthesis
Halogen bonding capability specific to substitution pattern
Enantioselectivity endpoint context
Cu-catalyzed aza-fused quinoline preparation
Demonstrated cascade substrate with published protocols
Protocol reproducibility and scaffold diversification
Quality-controlled building block procurement
Batch-level analytical characterization (HPLC, NMR)
Purity specification and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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